molecular formula C4H9NO2 B086868 3-Amino-2-methylpropanoic acid CAS No. 10569-72-9

3-Amino-2-methylpropanoic acid

Cat. No.: B086868
CAS No.: 10569-72-9
M. Wt: 103.12 g/mol
InChI Key: QCHPKSFMDHPSNR-UHFFFAOYSA-N
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Description

3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid, is an organic compound with the molecular formula C₄H₉NO₂. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is a derivative of propanoic acid and features an amino group attached to the second carbon atom and a methyl group attached to the third carbon atom. It is a white crystalline solid that is soluble in water and some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-methylpropanoic acid can be synthesized through various methods. One common approach involves the reaction of methylmalonic acid with ammonia. The process typically involves dissolving methylmalonic acid in an alcohol solvent and then slowly introducing ammonia gas. The reaction mixture is then allowed to crystallize, yielding this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-cyano-2-methylpropanoic acid. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-methylpropanoic acid involves its role as an intermediate in the degradation of pyrimidines. It is converted from N-carbamyl-beta-aminoisobutyric acid by the enzyme beta-ureidopropionase. This conversion is the final step in the degradation pathway of pyrimidines, which are essential components of nucleic acids. The compound also influences metabolic pathways related to glucose tolerance and energy expenditure .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in distinct metabolic pathways and chemical reactions. Its role in pyrimidine degradation and its potential therapeutic effects make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

3-amino-2-methylpropanoic acid
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InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QCHPKSFMDHPSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID10861821
Record name 3-Amino-2-methylpropanoic acid
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Molecular Weight

103.12 g/mol
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Physical Description

White powder; [Acros Organics MSDS], Solid
Record name (1)-3-Amino-2-methylpropionic acid
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CAS No.

144-90-1, 10569-72-9
Record name β-Aminoisobutyric acid
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Record name (±)-3-amino-2-methylpropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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